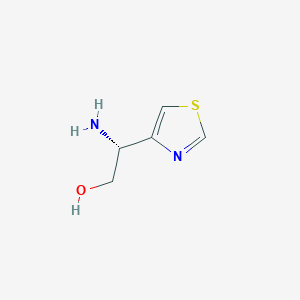

(r)-2-Amino-2-(thiazol-4-yl)ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

(2R)-2-amino-2-(1,3-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C5H8N2OS/c6-4(1-8)5-2-9-3-7-5/h2-4,8H,1,6H2/t4-/m0/s1 |

InChI Key |

UEOYKJSIIHRAIQ-BYPYZUCNSA-N |

Isomeric SMILES |

C1=C(N=CS1)[C@H](CO)N |

Canonical SMILES |

C1=C(N=CS1)C(CO)N |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for R 2 Amino 2 Thiazol 4 Yl Ethanol and Analogues

Enantioselective Construction of the Chiral Center

The primary challenge in synthesizing (R)-2-Amino-2-(thiazol-4-yl)ethanol lies in the precise control of the stereochemistry at the carbon atom bearing the amino and hydroxyl groups. Various strategies have been developed to address this, primarily falling into two categories: the direct asymmetric reduction of a prochiral precursor and the use of a covalently-bound chiral auxiliary to direct a stereoselective transformation.

Asymmetric Reduction Strategies for Precursor Ketones or Imines

A direct and atom-economical approach to establishing the chiral center is the asymmetric reduction of a prochiral precursor, such as an α-aminoketone or a corresponding imine. This strategy relies on a chiral catalyst to selectively deliver a hydride to one of the two prochiral faces of the carbonyl or imine double bond.

Transition metal catalysis, particularly using ruthenium (Ru) and rhodium (Rh) complexes, is a powerful tool for the asymmetric hydrogenation of ketones. nih.govccspublishing.org.cn The precursor, 2-amino-1-(thiazol-4-yl)ethanone, can be subjected to hydrogenation using a chiral catalyst to yield the desired (R)-amino alcohol. These reactions often exhibit high efficiency and enantioselectivity under mild conditions. ccspublishing.org.cn

Ruthenium catalysts, often featuring chiral diphosphine ligands (like BINAP) and diamine ligands, are highly effective for the hydrogenation of functionalized ketones, including α-aminoketones. unt.eduwikipedia.org The mechanism often involves a concerted six-membered transition state where the metal center, a hydride, the substrate's carbonyl group, and a ligand's N-H bond interact, facilitating highly stereoselective hydride transfer. iaea.org For instance, ruthenium complexes with cinchona alkaloid-derived NNP ligands have been used to reduce various aromatic and heteroaromatic ketones to their corresponding chiral alcohols with outstanding enantiomeric excesses (ee), often exceeding 99%. nih.govharvard.edu

Rhodium catalysts, such as those paired with chiral diphosphine ligands like DuanPhos, have also been successfully applied in the double asymmetric hydrogenation of α-iminoketones to furnish chiral vicinal amino alcohols with excellent diastereoselectivity and enantioselectivity (up to >99:1 dr; >99.9% ee). nih.gov Asymmetric transfer hydrogenation, which uses hydrogen sources like formic acid or isopropanol (B130326) instead of H₂ gas, represents a practical alternative and has been effectively catalyzed by both Ru and Ir complexes for the synthesis of chiral 1,2-amino alcohols. unt.edu

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ru-NNP Complex | Heteroaromatic Ketones | Chiral Alcohols | Up to 99.9% | nih.gov |

| Rh/DuanPhos | α-Iminoketones | Vicinal Amino Alcohols | >99.9% | nih.gov |

| Ru-TsDPEN | α-Amino Ketone HCl Salts | 1,2-Amino Alcohols | Up to 99.6% | unt.edu |

| Rh-Thiourea Complex | Quinoxalines | Tetrahydroquinoxalines | Up to 98% |

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. The asymmetric reduction of ketones can be achieved using small chiral organic molecules as catalysts.

One prominent strategy involves the use of bifunctional catalysts, such as thiourea-amine derivatives, in conjunction with a mild reducing agent like catecholborane. In this system, the catalyst is believed to form a complex with the borane, creating a stereochemically defined reducing agent. The thiourea (B124793) moiety of the catalyst activates the ketone's carbonyl group through hydrogen bonding, while the amine component delivers the hydride with high facial selectivity. This method has been successfully applied to a range of aryl, alkyl, and α,β-unsaturated ketones, affording chiral secondary alcohols with high yields and enantioselectivities. Chiral phosphoric acids have also been utilized as effective Brønsted acid catalysts for the transfer hydrogenation of α-keto ketimines, yielding chiral α-amino ketones with up to 98% ee.

Table 2: Organocatalytic Asymmetric Reduction of Prochiral Ketones

| Catalyst | Reductant | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Bifunctional Thiourea-Amine | Catecholborane | Aryl Ketones | Up to 99% | |

| Chiral Phosphoric Acid | Hantzsch Ester | α-Keto Ketimines | Up to 98% | |

| Proline | - | Intramolecular Aldol (B89426) | Up to >99% |

Chiral Auxiliary-Mediated Asymmetric Synthesis

An alternative to catalytic asymmetric induction is the use of a chiral auxiliary. This classical strategy involves covalently attaching a chiral molecule to the substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on a specific face of the molecule, thereby controlling the formation of new stereocenters. After the desired transformation, the auxiliary is cleaved and can often be recovered.

The asymmetric alkylation of imines is a fundamental C-C bond-forming reaction for the synthesis of chiral amines. When the imine is derived from a chiral aldehyde or ketone, the existing stereocenter can effectively bias the approach of a nucleophile. Research has shown that chiral imines derived from cyclic ketones, such as (5R)-2,5-dimethylcyclohexanone, can undergo diastereoselective alkylation. The level of diastereoselectivity is highly dependent on the conformation of the enamine tautomer and the nature of the electrophile.

While the use of chiral amino alcohols like pseudoephedrine as auxiliaries for the alkylation of amide enolates is a well-established and highly effective method, the direct use of a chiral ketone as the auxiliary component of an imine for the synthesis of α-amino alcohols is a more specific application. The general principle involves forming an imine between a prochiral amine component and a chiral ketone. The resulting chiral imine is then deprotonated to form a chiral aza-enolate, which reacts with an electrophile. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a diastereomerically enriched product, which can then be hydrolyzed to reveal the chiral amine.

A highly effective and versatile method for the asymmetric synthesis of non-proteinogenic α-amino acids involves the use of chiral nickel(II) complexes. This approach, pioneered by Belokon and Soloshonok, utilizes a square-planar Ni(II) complex of a Schiff base formed between glycine (B1666218) (or another amino acid) and a chiral ligand. The chiral ligand, often derived from proline or other chiral sources, creates a rigid and well-defined chiral environment around the metal center.

The α-carbon of the glycine unit within the complex becomes highly acidic and can be deprotonated to form a nucleophilic glycine enolate equivalent. This nucleophile can then be reacted with a wide range of electrophiles, including alkyl halides, aldehydes (in aldol reactions), and Michael acceptors. The chiral ligand effectively shields one face of the planar enolate, forcing the electrophile to attack from the less hindered side with high diastereoselectivity.

For the synthesis of (R)-2-Amino-2-(thiazol-4-yl)ethanol, this methodology would involve reacting the (R)-configured Ni(II) complex of the glycine Schiff base with a suitable thiazole-containing electrophile, such as 4-formylthiazole or a 4-(halomethyl)thiazole. After the stereoselective alkylation or aldol reaction, the resulting amino acid product is liberated from the chiral complex by mild acidic hydrolysis. The final step would be the reduction of the carboxylic acid functionality to the primary alcohol, yielding the target compound. This method has been successfully applied to the synthesis of numerous heterocyclic amino acids.

Table 3: Transformations Enabled by Chiral Ni(II)-Glycine Complexes

| Reaction Type | Electrophile | Product Type | Reference |

| Alkylation | Alkyl Halides | α-Alkyl Amino Acids | |

| Aldol Reaction | Aldehydes, Ketones | β-Hydroxy-α-amino Acids | |

| Mannich Reaction | Imines | α,β-Diamino Acids | |

| Michael Addition | α,β-Unsaturated Systems | γ-Functionalized Amino Acids |

Diastereoselective Synthetic Pathways

When a molecule contains more than one stereocenter, controlling the relative stereochemistry between them is a significant synthetic challenge. Diastereoselective reactions are designed to preferentially form one diastereomer over others.

A powerful strategy for establishing stereochemistry is the use of chiral auxiliaries or chiral reagents in key bond-forming steps. For the synthesis of thiazole (B1198619) amino acid analogues, a notable example is the highly diastereoselective reduction of tert-butylsulfinyl ketimines. nih.gov In this approach, a ketimine derived from a 2-thiazolyl ketone and a chiral tert-butylsulfinyl amine is reduced. The chiral sulfinyl group directs the hydride attack to one face of the C=N double bond, leading to the formation of one diastereomer in high excess.

The choice of reducing agent can be critical in determining the stereochemical outcome. For example, the reduction of certain ketimines with sodium borohydride (B1222165) (NaBH₄) may yield one diastereomer, while using a bulkier reducing agent like L-Selectride® can lead to the opposite diastereomer with high selectivity. nih.gov This provides a method to access different stereoisomers by simply changing the reaction conditions.

Table 2: Diastereoselective Reduction of a tert-Butylsulfinyl Ketimine Derived from a 2-Thiazolyl Ketone

| Substrate | Reducing Agent | Diastereomeric Ratio (Rₛ,S) : (Rₛ,R) | Yield | Reference |

|---|---|---|---|---|

| N-(tert-butylsulfinyl)-1-(thiazol-2-yl)ethan-1-imine | NaBH₄ | 13 : 87 | 99% | nih.gov |

Data adapted from Magata, T. et al., Chem Pharm Bull (Tokyo), 2018. nih.gov

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a multi-stereocenter molecule from a common starting material. As highlighted in the previous section, the diastereoselective reduction of tert-butylsulfinyl ketimines can be a stereodivergent process. nih.gov By selecting the appropriate reducing agent, either the (Rₛ,S) or the (Rₛ,R) diastereomer can be obtained as the major product. Subsequent cleavage of the chiral sulfinyl auxiliary from the separated diastereomers would then provide access to different enantiomers of the desired amino thiazole derivative. This strategic choice of reagents enables access to a full set of stereoisomers, which is invaluable for structure-activity relationship studies in drug discovery.

Thiazole Ring Formation in Chiral Contexts

The construction of the thiazole ring itself can be a critical step where chirality is introduced or preserved. There are two main strategies for this: building the thiazole ring from a chiral precursor or attaching a pre-formed thiazole moiety to a chiral molecule.

The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a common method for forming the thiazole ring. wikipedia.orgkuey.net To create a chiral thiazole, one can start with a chiral α-haloketone or a chiral thioamide. For example, cysteine, a naturally occurring chiral amino acid, can serve as a precursor for chiral thiazoline (B8809763) and subsequently thiazole building blocks, effectively transferring its inherent chirality to the final product. rsc.org This biomimetic approach is frequently used in the synthesis of peptide-derived natural products containing thiazole motifs. nih.gov

Alternatively, a functionalized thiazole, such as a thiazole carboxaldehyde or a lithiated thiazole, can be reacted with a chiral electrophile or nucleophile. This approach is advantageous when the desired chiral starting material is more readily accessible than a chiral precursor for a de novo thiazole synthesis. For instance, the addition of a 2-lithiated thiazole to a chiral aldehyde or imine would generate a new stereocenter, with the stereochemical outcome being controlled by the existing chirality in the substrate or by the use of chiral ligands. The robust nature of the thiazole ring allows it to be carried through multiple synthetic steps without decomposition. wikipedia.org The solid-phase synthesis of chiral polyaminothiazoles has also been reported, demonstrating the versatility of these approaches. nih.gov

Hantzsch-Type Condensations for Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this reaction classically involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. synarchive.comderpharmachemica.com The versatility of this method allows for the synthesis of a wide array of substituted thiazoles, including the 2-aminothiazoles, by using thiourea as the thioamide component. kuey.netorganic-chemistry.org

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction. youtube.com

While the traditional Hantzsch synthesis is not inherently asymmetric, controlling the stereochemistry is a key area of research. One study analyzed the stereochemical outcomes, suggesting that the rate of epimerization during thiazole formation can be influenced by the electronic properties of substituents, which can be correlated using the Hammett free-energy equation. nih.gov Furthermore, the reaction conditions, such as the acidity of the medium, can significantly alter the regioselectivity of the condensation. For instance, performing the reaction under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles, which are exclusively formed in neutral solvents. rsc.org The choice of solvent and temperature are also critical parameters that can be optimized to favor the desired product.

| Reactants | Conditions | Primary Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| α-Halogeno ketones and N-monosubstituted thioureas | Neutral solvent | 2-(N-substituted amino)thiazoles | Exclusive formation of one isomer. | rsc.org |

| α-Halogeno ketones and N-monosubstituted thioureas | Acidic conditions (e.g., 10M-HCl-EtOH, 80°C) | Mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | Reaction conditions and reactant structure influence the ratio of isomeric products. | rsc.org |

| 2-Bromoacetophenones and thiourea/selenourea | Solvent-free, no catalyst | 2-Aminothiazoles and 2-amino-1,3-selenazoles | Reaction completes in seconds with good yields and easy workup. | organic-chemistry.org |

One-Pot Multicomponent Reactions for Chiral Thiazole Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them a cornerstone of modern sustainable synthesis. nih.govresearchgate.net

Several one-pot MCRs have been developed for the synthesis of thiazole derivatives. researchgate.net A notable example involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat (solvent-free) conditions. This approach, based on the Hantzsch synthesis principle, yields thiazole and thiazolyl-pyrazole derivatives in excellent yields with short reaction times and a simple workup. acgpubs.org The mechanism involves the in-situ formation of a 2-hydrazino thiazole intermediate, which then condenses with the carbonyl compound. acgpubs.org

For the synthesis of chiral derivatives, chemoenzymatic one-pot MCRs have shown significant promise. In one such method, the enzyme trypsin, derived from porcine pancreas, was found to effectively catalyze the synthesis of various thiazole derivatives with yields up to 94% under mild conditions (45°C in ethanol). mdpi.comnih.gov This approach expands the utility of enzymes in organic synthesis and provides a novel strategy for producing complex thiazole structures. mdpi.com

| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Neat (solvent-free) | Thiazole and thiazolyl-pyrazole derivatives | Short reaction time, high yields, simple workup, environmentally benign. | acgpubs.org |

| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides or phenacyl bromides | Triethylamine (TEA) in dioxane | Thiazolyl-hydrazono-ethylthiazole derivatives | Convenient, rapid, high efficiency and atom economy. | nih.gov |

| N-benzoylthiourea derivatives, acetylenedicarboxylates, secondary amines | Trypsin from porcine pancreas (PPT), 45°C, ethanol (B145695) | Thiazole derivatives | High yields (up to 94%), mild conditions, chemoenzymatic approach. | mdpi.comnih.gov |

| 2-Aminothiazole (B372263), barbituric acid, aromatic aldehydes | Catalyst-free, aqueous ethanol, 80°C | 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives | Green solvent, catalyst-free, good yields, no column chromatography. | nih.gov |

Advanced and Sustainable Synthetic Protocols

The development of advanced synthetic protocols is driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-toxic materials. bepls.com In thiazole synthesis, this translates to the use of innovative catalytic systems and environmentally benign reaction conditions.

Green Chemistry Approaches in 2-Aminothiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 2-aminothiazoles to create more sustainable and efficient processes. bepls.com These approaches often involve the use of alternative energy sources, green solvents, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and improving yields. asianpubs.orgresearchgate.net For example, the synthesis of 2-aminothiazole derivatives from substituted ketones, thiourea, and iodine can be completed efficiently under microwave irradiation, which optimizes time and energy usage while yielding high-purity products. researchgate.net Similarly, ultrasound-assisted reactions offer benefits such as faster reaction rates, high yields, and cleaner processes, particularly for reactions that would otherwise require high temperatures or long durations. nih.gov

The choice of solvent is another critical aspect of green synthesis. Polyethylene glycol (PEG-400) has been used as a green reaction medium for the synthesis of 2-aminothiazoles from β-keto tosylates and thioureas, resulting in excellent yields. rsc.org Aqueous ethanol is another environmentally friendly solvent system that has been successfully used in the catalyst-free, multicomponent synthesis of complex thiazole-containing molecules. nih.gov

| Method | Reactants | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Substituted ketone, thiourea, iodine | Microwave irradiation | Optimizes time and energy, high purity, better yield. | asianpubs.orgresearchgate.net |

| Ultrasound-Assisted Synthesis | Thiosemicarbazone derivative, hydrazonoyl chlorides/2-bromo-1-arylethan-1-ones | Chitosan-based hydrogel (TCsSB) | Quicker reaction times, high yields, enhanced selectivity, clean process. | nih.gov |

| Green Solvent Synthesis | β-keto tosylates, thioureas | PEG-400 | Efficient and green method, excellent yields. | rsc.org |

| Catalyst-Free Synthesis | 2-aminothiazole, barbituric acid, aromatic aldehydes | Aqueous ethanol (1:1) | Metal-free, faster reaction times, simple purification. | nih.gov |

| Green Halogen Source | Methyl ketones, thiourea | Trichloroisocyanuric acid (TCCA) with a magnetic nanocatalyst | Replaces toxic iodine, safe and sustainable, recyclable catalyst. | rsc.org |

Catalytic Systems for Enhanced Efficiency and Selectivity in Thiazole Synthesis

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of thiazole synthesis. These catalysts can be heterogeneous, allowing for easy separation and recycling, or homogeneous, offering high activity and selectivity.

An example of an advanced heterogeneous catalyst is a multifunctional, magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄). rsc.org This system was used for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea, using trichloroisocyanuric acid (TCCA) as a green and safe halogen source instead of toxic iodine. The magnetic nature of the nanocatalyst allows for its easy recovery with an external magnet, and its multifunctionality appears to accelerate the reaction rate. rsc.org

Biocatalysts also represent a green and efficient option. Chitosan (B1678972), a natural polymer, and its derivatives have been investigated as eco-friendly biocatalysts. A terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) demonstrated superior catalytic activity over unmodified chitosan for synthesizing novel thiazoles under ultrasonic irradiation, resulting in enhanced yields and reduced reaction times. nih.gov Starch nanoparticles have also been employed as an efficient, recyclable catalyst for the synthesis of 2-aminothiazoles. rsc.org

In the realm of homogeneous catalysis, palladium(II) acetate (B1210297) has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives and for the construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org These catalytic systems often operate under mild conditions with high selectivity, making them attractive for complex molecule synthesis. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ca/4-MePy-IL@ZY-Fe₃O₄ (magnetic nanocatalyst) | One-pot synthesis of 2-aminothiazoles | Heterogeneous, magnetically recoverable, multifunctional, allows use of green halogen source (TCCA). | rsc.org |

| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | Ultrasound-assisted synthesis of thiazoles | Eco-friendly biocatalyst, greater surface area and thermal stability than chitosan, enhances yield. | nih.gov |

| Starch nanoparticles (NPs) | Synthesis of 2-aminothiazoles | Efficient, recyclable catalyst. | rsc.org |

| Trypsin from porcine pancreas (PPT) | One-pot multicomponent synthesis of thiazoles | Chemoenzymatic, mild reaction conditions, high yields. | mdpi.com |

| Palladium(II) acetate (Pd(OAc)₂) | Direct arylation of thiazoles; synthesis from vinyl azides | Ligand-free, highly selective, operates under mild conditions with low catalyst loading. | organic-chemistry.org |

Chemical Properties and Reactivity of R 2 Amino 2 Thiazol 4 Yl Ethanol

Physicochemical Properties

(r)-2-Amino-2-(thiazol-4-yl)ethanol is a chiral molecule with a stable structure. google.com Its physical properties are dictated by the presence of the amino and hydroxyl groups, which can participate in hydrogen bonding, likely rendering it soluble in polar solvents like water and alcohols. wikipedia.org The thiazole (B1198619) ring contributes to its aromatic character and potential for π-π stacking interactions.

Reactivity of the Amino Alcohol Functionality

The vicinal amino alcohol moiety is the most reactive part of the molecule. The primary amine can act as a nucleophile and a base, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. nih.govnih.gov The hydroxyl group can be acylated, etherified, or oxidized. The proximity of the two functional groups allows for the formation of five-membered ring structures, such as oxazolines, upon reaction with suitable reagents. beilstein-journals.org

Reactivity of the Thiazole Ring

The thiazole ring itself possesses distinct reactivity. The C2 position, adjacent to the sulfur and nitrogen atoms, is the most common site for functionalization in many thiazole derivatives. acs.org However, in this molecule, the C2 position is occupied by the amino group. The other positions on the ring can undergo electrophilic substitution, though this is often less facile than in more electron-rich aromatic systems. The nitrogen atom in the ring can act as a Lewis base and coordinate to metal centers. nih.gov

Derivatization and Functional Group Interconversions

The presence of multiple reactive sites makes (r)-2-Amino-2-(thiazol-4-yl)ethanol an excellent scaffold for derivatization. The amino group can be converted to amides, ureas, or sulfonamides, which can significantly alter the molecule's biological activity. nih.govacs.org The hydroxyl group can be transformed into other functional groups, providing further avenues for structural diversification. The combination of the thiazole ring and the amino alcohol functionality allows for the construction of more complex heterocyclic systems through cyclization reactions. nih.govmdpi.com

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Amino Group | Acylation | Acyl chlorides, Anhydrides acs.org | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Urea Formation | Isocyanates acs.org | Urea | |

| Hydroxyl Group | Esterification | Carboxylic acids, Acyl chlorides | Ester |

| Etherification | Alkyl halides | Ether | |

| Combined | Cyclization | Phosgene, Carbonyl diimidazole | Oxazolidinone |

Mechanistic Insights into Asymmetric Thiazole Forming Reactions

Elucidation of Reaction Mechanisms and Catalytic Cycles

The synthesis of the thiazole (B1198619) ring is classically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.comresearchgate.netnih.govsynarchive.com For the asymmetric synthesis of (r)-2-Amino-2-(thiazol-4-yl)ethanol, a plausible approach involves the use of a chiral catalyst to control the stereochemical outcome. One potential pathway is the asymmetric addition of a nucleophile to a thiazole-4-carbaldehyde precursor, followed by reduction or amination. Alternatively, a chiral auxiliary or a chiral catalyst can be employed in a modified Hantzsch synthesis.

A proposed catalytic cycle for an organocatalyzed asymmetric synthesis is depicted below. In this cycle, a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, activates the substrates and facilitates the enantioselective formation of the key stereocenter.

Proposed Catalytic Cycle for Asymmetric Synthesis:

| Step | Description |

| 1. Catalyst Activation | The chiral catalyst forms a non-covalent complex with one of the reactants, often through hydrogen bonding, creating a chiral environment. |

| 2. Substrate Binding | The second reactant approaches the activated complex from a sterically and electronically favored direction. |

| 3. Stereoselective Bond Formation | The key carbon-carbon or carbon-nitrogen bond is formed, establishing the chiral center with a specific configuration. |

| 4. Product Release | The product dissociates from the catalyst, regenerating the free catalyst to re-enter the catalytic cycle. |

This cycle highlights the role of the catalyst in lowering the activation energy of the stereodetermining step and directing the reaction towards the desired enantiomer.

Understanding Stereochemical Induction Pathways

Stereochemical induction is the process by which the chirality of one molecule influences the formation of a new stereocenter in another molecule. In the asymmetric synthesis of (r)-2-Amino-2-(thiazol-4-yl)ethanol, the chiral catalyst dictates the facial selectivity of the reaction. The transfer of chiral information occurs through a series of non-covalent interactions between the catalyst and the substrates in the transition state. acs.org

For instance, in a reaction involving a chiral phosphoric acid catalyst, the acidic proton of the catalyst can activate an electrophile, while the basic oxygen atoms can interact with a nucleophile, orienting both reactants in a specific spatial arrangement. This dual activation model is crucial for achieving high levels of enantioselectivity. The specific pathway that leads to the (R)-enantiomer is favored because the transition state leading to this isomer is lower in energy than the transition state leading to the (S)-enantiomer.

Transition State Analysis and Stereoselectivity Origin

The origin of stereoselectivity can be rationalized by analyzing the transition state models of the reaction. acs.orgyoutube.com Computational studies and kinetic experiments can provide valuable insights into the geometry and energy of the competing transition states. The stereodetermining step is the one with the highest energy barrier, and the enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states.

Key Factors Influencing Transition State Stability:

Steric Hindrance: The chiral catalyst creates a sterically demanding environment, forcing the substrates to approach in a way that minimizes steric clashes. The favored transition state is the one where bulky substituents are oriented away from each other.

Electronic Effects: The electronic properties of the catalyst and substrates, such as dipole moments and frontier molecular orbital energies, influence the stability of the transition state.

Non-Covalent Interactions: As discussed in the next section, non-covalent interactions play a pivotal role in stabilizing the favored transition state. acs.org

A representative model for stereochemical induction involves a chiral catalyst creating a "chiral pocket" where the reaction occurs. The substrate binds within this pocket in a preferred orientation, leading to the formation of one enantiomer over the other.

Role of Non-Covalent Interactions in Chiral Induction

Non-covalent interactions, although weaker than covalent bonds, are fundamental to the process of chiral recognition and induction in asymmetric catalysis. acs.org These interactions include hydrogen bonding, dipole-dipole interactions, π-π stacking, and van der Waals forces. In the context of synthesizing (r)-2-Amino-2-(thiazol-4-yl)ethanol, these interactions between the chiral catalyst and the reaction intermediates are what ultimately determine the stereochemical outcome.

For example, a chiral thiourea (B124793) or squaramide catalyst can form multiple hydrogen bonds with the substrates, effectively locking them into a specific conformation in the transition state. rsc.org The precise arrangement of these hydrogen bonds can favor the approach of a nucleophile to one face of an electrophile, leading to high enantioselectivity.

Examples of Non-Covalent Interactions in Asymmetric Catalysis:

| Interaction Type | Description |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). Crucial for substrate activation and orientation. |

| π-π Stacking | Attractive interaction between aromatic rings. Can help to pre-organize the substrates in the transition state. |

| Steric Repulsion | Repulsive interaction between bulky groups. Disfavors the formation of the transition state leading to the minor enantiomer. |

The synergistic effect of these non-covalent interactions creates a well-defined and stable transition state for the formation of the (r)-enantiomer, while destabilizing the transition state for the (s)-enantiomer, thus leading to a high enantiomeric excess of the desired product.

Computational Chemistry and Theoretical Investigations of R 2 Amino 2 Thiazol 4 Yl Ethanol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure, stability, and electronic characteristics of molecules. For aminothiazole derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net The results of these calculations are often validated by comparing them with experimental data from techniques like NMR, IR, and Raman spectroscopy. researchgate.net

Table 1: Common Quantum Chemical Calculation Methods and Their Applications

| Computational Method | Basis Set | Application | Typical Output |

|---|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | Optimized 3D coordinates, IR/Raman spectra |

| Time-Dependent DFT (TD-DFT) | Varies | Electronic Properties, UV-Vis Spectra | Excitation energies, oscillator strengths |

| Gauge-Invariant Atomic Orbital (GIAO) | Varies | NMR Chemical Shifts | Calculated 1H and 13C NMR spectra |

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

In silico studies on related bi-heterocyclic molecules containing a 2-aminothiazole (B372263) moiety have utilized these concepts to establish structure-activity relationships. shd-pub.org.rs For (R)-2-Amino-2-(thiazol-4-yl)ethanol, the HOMO is expected to be localized primarily on the electron-rich aminothiazole ring, specifically the nitrogen and sulfur atoms. The LUMO would likely be distributed across the thiazole (B1198619) ring and the atoms of the ethanol (B145695) substituent. A smaller HOMO-LUMO gap would imply higher reactivity, making the molecule more susceptible to electrophilic and nucleophilic attack.

Due to the presence of single bonds, (R)-2-Amino-2-(thiazol-4-yl)ethanol can exist in various conformations. Conformational analysis is a computational method used to identify the different spatial arrangements of a molecule and their relative energies. By rotating the bonds and calculating the energy of each resulting conformer, a potential energy surface or landscape can be generated.

The most stable conformer corresponds to the global minimum on this energy landscape. For this molecule, key factors influencing conformational preference include intramolecular hydrogen bonding between the amino group (-NH2) and the hydroxyl group (-OH), as well as steric hindrance between the thiazole ring and the ethanol side chain. DFT computations have been used to demonstrate the importance of intramolecular hydrogen bonding in determining the preferred conformation of similar amino alcohols. nih.gov Identifying the lowest-energy conformation is crucial as it represents the most populated state of the molecule and is often the one responsible for its biological activity.

Theoretical Studies of Reaction Pathways and Energy Barriers

Theoretical chemistry can be used to model the entire course of a chemical reaction, from reactants to products, via transition states. This allows for the calculation of activation energies (energy barriers) that determine the reaction rate. The synthesis of 2-aminothiazole derivatives often involves the cyclocondensation of a ketone or an equivalent with thiourea (B124793). nih.govresearchgate.net

For the synthesis of (R)-2-Amino-2-(thiazol-4-yl)ethanol, a plausible pathway would involve the reaction of a suitable three-carbon precursor with thiourea. Theoretical studies would model the step-by-step mechanism of this ring formation. By calculating the energy of each intermediate and transition state, the rate-determining step of the reaction can be identified. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis.

In Silico Prediction of Stereoselectivity

Creating a specific stereoisomer, such as the (R)-enantiomer, requires a stereoselective synthesis. In silico methods are increasingly used to predict and explain the stereochemical outcome of chiral reactions. The stereoselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the different stereoisomers.

In the context of synthesizing (R)-2-Amino-2-(thiazol-4-yl)ethanol, computational modeling could be applied to a chiral reduction of a ketone precursor, for example. The models would calculate the energies of the two diastereomeric transition states formed between the substrate and a chiral catalyst. The transition state with the lower energy will be favored, leading to the formation of the major enantiomer. Such in silico studies on related heterocyclic compounds have been instrumental in understanding and predicting stereoselectivity. shd-pub.org.rsnih.gov

Molecular Modeling of Chiral Recognition Processes

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This is the fundamental basis for the specific actions of many drugs and biomolecules. Molecular modeling techniques, such as molecular docking, are used to simulate the interaction between a chiral molecule (the ligand) and a receptor, often a protein.

For (R)-2-Amino-2-(thiazol-4-yl)ethanol, modeling could be used to understand how it binds to a specific biological target compared to its (S)-enantiomer. These models reveal the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov Studies on the chiral recognition of amino alcohols by synthetic receptors have shown that specific interactions, like hydrogen bonding networks, and a precise spatial fit are crucial for high diastereoselectivity. nih.gov The difference in binding affinity between the (R) and (S) enantiomers, calculated as the Gibbs free energy of binding (ΔG), explains the enantioselectivity observed in biological systems. nih.gov

Table 2: Key Interactions in Chiral Recognition Modeling

| Interaction Type | Description | Relevance to Chiral Recognition |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O or N) and another nearby electronegative atom. | Directional and specific; differences in H-bond networks between enantiomers can lead to significant binding energy differences. |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups that are in close proximity. | One enantiomer may fit poorly into a chiral binding pocket due to steric clashes, while the other fits well. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The precise arrangement of partial charges in the enantiomers can lead to different electrostatic complementarity with the receptor. |

| Van der Waals Forces | Weak, short-range attractions between molecules arising from temporary fluctuations in electron density. | Contribute to the overall binding affinity; maximizing surface contact between the ligand and receptor is favorable. |

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For chiral compounds like (R)-2-Amino-2-(thiazol-4-yl)ethanol, advanced NMR techniques are indispensable for not only confirming the molecular skeleton but also for assigning the absolute stereochemistry.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the connectivity and chemical environment of atoms within a molecule. In the case of (R)-2-Amino-2-(thiazol-4-yl)ethanol, the spectra would reveal characteristic signals for the thiazole (B1198619) ring protons and carbons, as well as for the protons and carbons of the 2-aminoethanol side chain.

While specific chemical shift values can vary slightly depending on the solvent and concentration, typical ¹H NMR spectra would show distinct multiplets for the thiazole ring protons and the diastereotopic protons of the methylene (B1212753) group adjacent to the chiral center. The methine proton at the chiral center would also present a characteristic signal. Similarly, ¹³C NMR spectra would display unique resonances for each carbon atom, including the two carbons of the thiazole ring, the chiral methine carbon, and the methylene carbon of the ethanolamine (B43304) moiety.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (R)-2-Amino-2-(thiazol-4-yl)ethanol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiazole H-2 | δ ~8.5-9.0 (s) | - |

| Thiazole H-5 | δ ~7.0-7.5 (s) | - |

| -CH(NH₂)- | δ ~4.0-4.5 (t) | δ ~55-60 |

| -CH₂OH | δ ~3.5-4.0 (m) | δ ~60-65 |

| Thiazole C-2 | - | δ ~150-155 |

| Thiazole C-4 | - | δ ~140-145 |

| Thiazole C-5 | - | δ ~110-115 |

Note: This is a generalized representation. Actual chemical shifts may vary.

2D NMR Experiments and Chiral Shift Reagents for Enantiomeric Purity Assessment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals by revealing their coupling relationships.

To determine the enantiomeric purity, chiral shift reagents (CSRs) or chiral solvating agents (CSAs) are employed. These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric complexes, which exhibit distinct NMR signals. This allows for the quantification of each enantiomer present in a sample.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (R)-2-Amino-2-(thiazol-4-yl)ethanol would exhibit characteristic absorption bands corresponding to its key functional moieties. libretexts.orgpressbooks.pub

The presence of the primary amine (NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The hydroxyl (OH) group of the ethanol (B145695) moiety would show a broad O-H stretching band, usually between 3200 and 3600 cm⁻¹. libretexts.orgpressbooks.pub The C-H bonds of the thiazole ring and the alkyl chain would produce stretching vibrations in the 2850-3100 cm⁻¹ region. libretexts.org Furthermore, characteristic C=N and C=C stretching vibrations from the thiazole ring would be observable in the fingerprint region (below 1600 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for (R)-2-Amino-2-(thiazol-4-yl)ethanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300-3500 (doublet) |

| Hydroxyl (OH) | O-H Stretch | 3200-3600 (broad) |

| Alkyl C-H | C-H Stretch | 2850-2960 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Thiazole Ring | C=N, C=C Stretch | ~1500-1600 |

| Alcohol C-O | C-O Stretch | ~1050-1150 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its structure through analysis of its fragmentation patterns. For (R)-2-Amino-2-(thiazol-4-yl)ethanol, techniques like Electrospray Ionization (ESI) would likely be used to generate the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the ethanol side chain or cleavage of the bond between the chiral carbon and the thiazole ring.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Chiroptical methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. nih.govnih.gov These techniques measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral sample.

The resulting CD or ORD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum of the synthesized (R)-2-Amino-2-(thiazol-4-yl)ethanol with theoretically calculated spectra or with the spectra of known related compounds, its absolute (R) configuration can be unequivocally confirmed.

X-ray Diffraction Analysis for Solid-State Stereochemistry

For crystalline solids, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms within the crystal lattice. For (R)-2-Amino-2-(thiazol-4-yl)ethanol, a successful X-ray crystallographic analysis would provide an unambiguous assignment of the (R) configuration at the chiral center. researchgate.net

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

The determination of the enantiomeric excess (e.e.) of chiral compounds is a critical aspect of asymmetric synthesis and pharmaceutical development. For (r)-2-Amino-2-(thiazol-4-yl)ethanol, ensuring its enantiomeric purity is paramount for its potential applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are the most prevalent and reliable methods for this purpose. These methods facilitate the separation of enantiomers, allowing for their individual quantification and the subsequent calculation of the enantiomeric excess.

The principle behind chiral chromatography lies in the differential interaction of the enantiomers with a chiral selector, which is either coated or bonded to the stationary phase of the chromatographic column. This diastereomeric interaction leads to different retention times for the (R) and (S) enantiomers, enabling their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioseparation of amino alcohols and related compounds. The choice of the chiral stationary phase and the mobile phase composition are crucial for achieving successful separation.

While specific methods for the direct enantiomeric separation of (r)-2-Amino-2-(thiazol-4-yl)ethanol are not extensively documented in publicly available literature, methods for structurally related compounds can provide valuable insights. For instance, a detailed study on the enantioseparation of Mirabegron, a drug containing a structurally similar chiral amino alcohol moiety, highlights a successful approach. nih.gov

In this study, various cyclodextrin-based chiral stationary phases were evaluated. The Chiral CD-Ph column, which contains phenylcarbamate-β-cyclodextrin, demonstrated effective enantiorecognition. nih.gov The separation was optimized by systematically adjusting the mobile phase composition, flow rate, and column temperature.

The following table summarizes the optimized HPLC conditions for the enantioseparation of a structurally related compound, Mirabegron, which can serve as a starting point for developing a method for (r)-2-Amino-2-(thiazol-4-yl)ethanol.

Table 1: HPLC Conditions for Enantiomeric Separation of a Structurally Related Compound (Mirabegron)

| Parameter | Condition |

| Column | Chiral CD-Ph (phenylcarbamate-β-cyclodextrin) |

| Mobile Phase | Methanol:Water:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Detection | UV |

| Retention Time (S-enantiomer) | ~8 min |

| Retention Time (R-enantiomer) | ~9 min |

| Resolution (Rs) | 1.9 |

| Data derived from a study on Mirabegron, a structurally related compound. nih.gov |

The successful separation with a resolution value of 1.9 indicates a baseline separation of the two enantiomers, allowing for accurate quantification. nih.gov This method was validated according to ICH guidelines and proved suitable for determining the enantiomeric purity in pharmaceutical formulations. nih.gov

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another effective technique for determining the enantiomeric excess of volatile compounds. For non-volatile compounds like amino alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate for the amino group. nih.govnih.gov

The selection of the appropriate chiral stationary phase is critical in GC as well. Cyclodextrin (B1172386) derivatives are commonly used CSPs in gas chromatography for the separation of enantiomers.

Table 2: General Approach for Chiral GC Method Development

| Step | Description |

| 1. Derivatization (if necessary) | The amino and/or hydroxyl groups of the analyte are reacted with a suitable agent (e.g., trifluoroacetic anhydride) to increase volatility. |

| 2. Column Selection | A capillary column with a chiral stationary phase (e.g., a cyclodextrin derivative) is chosen. |

| 3. Temperature Program | An optimized temperature gradient is developed to ensure good separation and peak shape. |

| 4. Carrier Gas and Flow Rate | An inert carrier gas (e.g., Helium or Hydrogen) is used at an optimal flow rate. |

| 5. Detection | A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. |

The development of a specific and validated chiral GC method for (r)-2-Amino-2-(thiazol-4-yl)ethanol would require systematic experimentation based on these general principles.

Synthetic Utility of Chiral R 2 Amino 2 Thiazol 4 Yl Ethanol and Derivatives

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral 1,2-amino alcohols and their heterocyclic derivatives are well-established as effective chiral auxiliaries in asymmetric synthesis. nih.gov The stereogenic center bearing the hydroxyl and amino groups in (R)-2-Amino-2-(thiazol-4-yl)ethanol allows for the transfer of chirality to a prochiral substrate, enabling the synthesis of enantiomerically enriched or pure products. This is a fundamental strategy in the preparation of pharmaceuticals and other biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.

The presence of the thiazole (B1198619) ring, a common scaffold in medicinal chemistry, further enhances the value of this building block. The combination of the chiral amino alcohol functionality and the thiazole moiety in a single molecule provides a versatile starting point for the synthesis of a wide range of chiral thiazole-containing targets.

Derivatization and Functionalization Strategies for Novel Chiral Thiazole Compounds

The synthetic versatility of (R)-2-Amino-2-(thiazol-4-yl)ethanol is evident in the numerous derivatization and functionalization strategies that have been developed. These methods allow for the modification of the amino and hydroxyl groups, as well as the thiazole ring itself, leading to the creation of diverse libraries of novel chiral thiazole compounds.

The amino group of 2-aminothiazole (B372263) derivatives is readily acylated to form amide derivatives. nih.gov This can be achieved through reactions with acid chlorides or anhydrides. nih.gov For instance, the reaction of 2-aminothiazoles with acyl halides in dry pyridine (B92270) can produce the corresponding amides in high yields. nih.gov Similarly, treatment with acetic anhydride (B1165640) can lead to N-acetylated products. nih.gov

The formation of Schiff bases, or imines, is another common derivatization strategy. nih.gov This involves the condensation of the primary amino group with an active carbonyl group of an aldehyde or ketone. nih.gov For example, refluxing 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol (B145695) can yield the corresponding 2-arylideneamino-4-phenylthiazoles. nih.gov These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations. nih.gov

The following table summarizes some examples of amide and Schiff base formation from 2-aminothiazole precursors:

| Precursor | Reagent | Product Type |

| 2-Aminothiazole | Acid Chloride/Anhydride | Amide |

| 2-Aminothiazole | Aldehyde/Ketone | Schiff Base |

This table is for illustrative purposes and does not represent an exhaustive list.

The bifunctional nature of (R)-2-Amino-2-(thiazol-4-yl)ethanol and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. The amino and hydroxyl groups, as well as reactive positions on the thiazole ring, can participate in intramolecular or intermolecular cyclization reactions to construct new rings.

For instance, 2-aminothiazoles can be used to synthesize imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov The reaction of a 2-aminothiazole with an α-haloketone can lead to the formation of this fused bicyclic system. nih.gov These fused heterocycles are of significant interest due to their presence in various biologically active compounds.

Furthermore, the derivatization of the amino group can introduce functionalities that facilitate subsequent cyclization reactions. For example, the formation of an amide followed by reaction with a suitable reagent can lead to the construction of fused pyridazine (B1198779) rings, resulting in thiazolo[4,5-d]pyridazine (B3050600) derivatives. nih.gov

The general strategy often involves the initial formation of a derivative that contains a suitably positioned electrophilic or nucleophilic center, which can then react with a complementary site on the thiazole-containing scaffold to close a new ring. These cyclization reactions significantly increase the molecular complexity and provide access to a wide array of novel heterocyclic structures. actascientific.com

While the primary focus is often on the functionalization of the amino and hydroxyl groups, the thiazole ring itself can also be modified. Direct C-H arylation of the thiazole ring can be achieved using copper-catalyzed cross-coupling reactions with aryl iodides. organic-chemistry.org This allows for the introduction of various aryl substituents at specific positions on the heterocyclic core, further expanding the structural diversity of the resulting compounds.

Strategies for Expanding Molecular Complexity from Thiazole Amino Alcohol Precursors

Expanding the molecular complexity from (R)-2-Amino-2-(thiazol-4-yl)ethanol precursors involves a combination of the strategies mentioned above in a sequential or one-pot manner. A common approach is to utilize the initial chiral center to direct subsequent stereoselective reactions, thereby building up a more complex molecule with multiple stereocenters.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for expanding molecular diversity. researchgate.net For instance, the hydroxyl group of the amino alcohol can be converted to a tosylate, which is then displaced by an azide. The resulting azido-thiazole derivative can then undergo a CuAAC reaction with a terminal alkyne to introduce a triazole moiety, leading to complex hybrid molecules. researchgate.net

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to increase molecular complexity from simple starting materials in a single synthetic operation. frontiersin.org While specific MCRs involving (R)-2-Amino-2-(thiazol-4-yl)ethanol are not detailed in the provided context, the general principles of MCRs, which often involve the condensation of an amine, a carbonyl compound, and a third component, are highly applicable to this class of compounds.

The strategic combination of derivatization of the amino and hydroxyl groups, cyclization reactions to form fused systems, modification of the thiazole ring, and the application of modern synthetic methodologies like click chemistry and multicomponent reactions allows for the systematic and efficient expansion of molecular complexity from the versatile (R)-2-Amino-2-(thiazol-4-yl)ethanol scaffold.

Future Research Directions and Challenges

Development of More Efficient and Selective Asymmetric Catalytic Systems

A primary challenge in the synthesis of chiral β-amino alcohols lies in achieving high chemo-, diastereo-, and enantioselectivity. organic-chemistry.org Future research will focus on the design and application of novel asymmetric catalytic systems to address this.

Recent advancements have seen the use of chromium-catalyzed asymmetric cross aza-pinacol couplings of aldehydes and N-sulfonyl imines, which proceed via a radical-polar crossover mechanism. organic-chemistry.org This method has shown promise for producing β-amino alcohols with adjacent stereocenters. organic-chemistry.org Another avenue involves the use of iridium catalysts in combination with chiral phosphoric acids for the amination of racemic α-tertiary 1,2-diols, operating through a borrowing hydrogen pathway. nih.gov This enantioconvergent approach has demonstrated high yields and enantioselectivities for a variety of amine nucleophiles. nih.gov

Furthermore, the development of chiral aldehyde catalysis, particularly with catalysts derived from chiral BINOL aldehyde, presents a powerful tool for the asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.org The combination of these organic catalysts with transition metals is a promising strategy to enhance reactivity and stereocontrol. frontiersin.org The exploration of chiral ligands, such as bisoxazolinephosphines (NPN*), in rhodium-catalyzed reactions is also crucial for controlling chemo- and stereochemistry in the synthesis of chiral amines. acs.org

The table below summarizes some of the emerging catalytic systems for the synthesis of chiral amino alcohols.

| Catalytic System | Reaction Type | Key Features |

| Chromium/Chiral Ligand | Asymmetric Cross Aza-Pinacol Coupling | Radical-polar crossover mechanism, high diastereo- and enantioselectivity. organic-chemistry.org |

| Iridium/Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Enantioconvergent, high yields and enantioselectivities. nih.gov |

| Chiral BINOL Aldehyde | Asymmetric α-functionalization | Direct catalysis of N-unprotected amino esters. frontiersin.org |

| Rhodium/Chiral NPN* Ligands | Regio- and Enantioselective Amination | High branch/linear ratio and enantiomeric excess. acs.org |

Exploration of Novel Reaction Pathways for Chiral Thiazole (B1198619) Amino Alcohols

Traditional methods for thiazole synthesis, such as the Hantzsch synthesis, often require harsh reaction conditions and can result in low yields. nih.gov Consequently, there is a significant need to explore novel and more efficient reaction pathways.

One promising approach is the use of multicomponent reactions, which can offer higher product yields under milder conditions. nih.gov For instance, a catalyst-free, three-component reaction of 2-aminothiazole (B372263), barbituric acid, and various aromatic aldehydes in aqueous ethanol (B145695) has been developed. nih.gov Another innovative strategy involves a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, which has demonstrated high yields and a broad substrate tolerance. nih.gov

The development of metal-free oxidative difunctionalization of N-allylthioamides using reagents like PIDA (phenyliodine diacetate) provides a mild route to thiazoline (B8809763) frameworks. rsc.org Furthermore, the solid-phase synthesis of chiral polyaminothiazoles using a modified Hantzsch reaction on a resin support offers an efficient method for creating diverse libraries of these compounds. nih.gov

Advancements in Computational Tools for Predictive Design

Computational tools are becoming increasingly integral to the design and optimization of synthetic routes. In the context of chiral thiazole amino alcohols, these tools can be used to:

Predict Catalyst Performance: Computational modeling can help in the rational design of chiral catalysts by predicting their stereochemical outcomes and reactivity.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations and other computational methods can provide insights into reaction mechanisms, helping to understand the factors that control stereoselectivity. acs.org

In Silico Screening: Virtual screening of potential substrates and catalysts can accelerate the discovery of new and efficient synthetic methods. Docking analyses, for example, can predict the binding modes of synthesized compounds with biological targets. nih.gov

Integration of Biocatalysis and Chemocatalysis for Hybrid Approaches

The integration of biocatalysis and chemocatalysis offers a powerful strategy for the synthesis of complex chiral molecules. Enzymes can provide high selectivity under mild conditions, while chemical catalysts can perform transformations not accessible to biocatalysts. youtube.com

A notable example is the use of enzymes like trypsin from porcine pancreas to catalyze the multicomponent synthesis of thiazole derivatives. nih.gov This chemoenzymatic approach expands the application of enzymes in organic synthesis. nih.gov Another area of development is the use of eco-friendly biocatalysts, such as those derived from chitosan (B1678972), for the synthesis of thiazoles under ultrasonic irradiation. nih.govmdpi.com These biocatalysts can often be reused multiple times without a significant loss of activity. nih.gov

The combination of organophotoredox and cobalt dual catalysis for the dehydrogenation of N-heterocycles is another example of a hybrid approach that can be applied to the synthesis of thiazole-containing compounds. acs.org

Design of Sustainable and Scalable Synthetic Processes

The development of sustainable and scalable synthetic processes is a critical challenge for the pharmaceutical industry. Future research will focus on:

Green Solvents: Utilizing environmentally benign solvents like ethanol and water. nih.gov

Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for a catalyst, reducing waste and cost. nih.gov

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel, improving efficiency and reducing purification steps. nih.govrsc.org

Recyclable Catalysts: Employing catalysts that can be easily recovered and reused, such as magnetically separable nanocatalysts. rsc.org

Ultrasonic Irradiation: Using ultrasound to accelerate reactions and improve yields, often under milder conditions. nih.govmdpi.com

The development of such processes is essential for the environmentally responsible and economically viable production of (r)-2-Amino-2-(thiazol-4-yl)ethanol and other important chiral building blocks.

Q & A

Q. Key Parameters Table

| Reaction Component | Optimal Condition | Impact |

|---|---|---|

| Solvent | Ethanol (absolute) | Enhances solubility of reactants |

| Catalyst | Acetic acid (2–3 drops) | Accelerates Schiff base formation |

| Temperature | Reflux (~78°C) | Balances reaction rate and side reactions |

| Time | 7–10 hours | Ensures completion without degradation |

Which spectroscopic and chromatographic methods are most effective for characterizing (R)-2-Amino-2-(thiazol-4-yl)ethanol and confirming its structural integrity?

Basic Research Question

Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the thiazole ring (δ 7.5–8.5 ppm) and ethanol backbone (δ 3.0–4.0 ppm).

- ¹³C NMR confirms the quaternary carbon at the amino-thiazole junction (~160 ppm for C-2).

Mass Spectrometry (MS):

- High-resolution MS (HRMS) determines molecular weight (e.g., C₅H₇N₂OS requires exact mass 143.03 g/mol) and fragmentation patterns.

Chromatography:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) resolves enantiomers using hexane:isopropanol mobile phases .

- TLC (silica gel, ethyl acetate:hexane) monitors reaction progress.

X-ray Crystallography:

- Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) confirms absolute configuration and bond angles, critical for chiral validation.

How can computational docking studies be employed to predict the binding interactions of (R)-2-Amino-2-(thiazol-4-yl)ethanol with target enzymes, and what parameters validate these predictions?

Advanced Research Question

Methodology:

- Molecular Docking (AutoDock/Vina): Dock the compound into enzyme active sites (e.g., collagenase in ) using flexible ligand protocols.

- Scoring Metrics: Gibbs free energy (ΔG ≤ −6 kcal/mol indicates strong binding) and hydrogen bond distances (<2.5 Å for stability) .

Validation:

- Inhibition Assays: Compare predicted IC₅₀ values with experimental enzymatic assays. For example, thiazole derivatives show π-π interactions with Tyr201 (4.1–4.2 Å) and hydrogen bonds with Gln215 (1.96–2.20 Å) in collagenase .

- MD Simulations: Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å).

Q. Case Study Table

| Parameter | (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | (R)-2-Amino-2-(thiazol-4-yl)ethanol (Predicted) |

|---|---|---|

| ΔG (kcal/mol) | −6.4 | −6.2 (hypothetical) |

| H-bond Length | 2.202 Å (Gln215) | 2.1 Å (hypothetical) |

| π-π Interaction | 4.127 Å (Tyr201) | 4.0 Å (hypothetical) |

What strategies are effective in resolving racemic mixtures during the synthesis of (R)-2-Amino-2-(thiazol-4-yl)ethanol, and how is enantiomeric excess quantified?

Advanced Research Question

Resolution Techniques:

- Chiral Chromatography: Use amylose- or cellulose-based columns with polar organic modifiers (e.g., ethanol-hexane) to separate enantiomers .

- Kinetic Resolution: Employ enantioselective catalysts (e.g., lipases) to selectively esterify one enantiomer.

Quantification Methods:

- Circular Dichroism (CD): Measure Cotton effects at 220–250 nm to assess optical activity.

- Chiral HPLC Calibration: Compare peak areas against a racemic standard to calculate enantiomeric excess (ee ≥98% for pharmaceutical-grade purity).

Example from Evidence:

Fluorophenyl ethanol analogs (e.g., (R)-2-Amino-2-(4-fluorophenyl)ethanol) achieve >97% ee via chiral chromatography, validated by HRMS and NMR .

How does the thiazole ring in (R)-2-Amino-2-(thiazol-4-yl)ethanol influence its biological activity compared to other heterocyclic analogs?

Advanced Research Question

Structure-Activity Relationship (SAR):

- Electron-Deficient Thiazole: The sulfur and nitrogen atoms enhance hydrogen bonding and π-stacking with target proteins (e.g., antimicrobial targets in ).

- Comparative Analysis: Replace thiazole with imidazole or pyridine to test potency changes. For example, thienyl analogs in show reduced activity due to weaker electronegativity.

Biological Data:

- Thiazole derivatives exhibit MIC values ≤1 µg/mL against Gram-positive bacteria, attributed to membrane disruption .

- Docking studies suggest thiazole’s nitrogen interacts with catalytic residues (e.g., Ser214 in collagenase), unlike imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.